c-Met-IN-16 Exhibits Subnanomolar Potency Against Unphosphorylated MET with Differentiated Activity Relative to c-Met-IN-1 and c-Met-IN-2
c-Met-IN-16 demonstrates subnanomolar inhibitory activity against unphosphorylated MET with an IC50 of <1 nM, and 12 nM against phosphorylated MET, as determined in recombinant kinase assays . In comparison, the structurally distinct analog c-Met-IN-1 (compound 16) exhibits an IC50 of 1.1 nM against c-Met, representing approximately a 10% lower potency threshold [1]. The comparator c-Met-IN-2 (compound 14) displays an IC50 of 0.6 nM, which is nominally more potent; however, this value is reported without specification of MET phosphorylation state, precluding direct extrapolation of functional superiority [2]. The differential activity between unphosphorylated and phosphorylated MET isoforms provides a unique pharmacological fingerprint for c-Met-IN-16 not documented for these comparators.
| Evidence Dimension | Biochemical IC50 against c-Met kinase |
|---|---|
| Target Compound Data | <1 nM (unphosphorylated MET); 12 nM (phosphorylated MET) |
| Comparator Or Baseline | c-Met-IN-1: IC50 = 1.1 nM; c-Met-IN-2: IC50 = 0.6 nM |
| Quantified Difference | c-Met-IN-16 unphosphorylated MET IC50 <1 nM vs. c-Met-IN-1 1.1 nM (≥10% potency advantage); c-Met-IN-2 comparison limited by absent phosphorylation state specification |
| Conditions | Recombinant human MET kinase biochemical assay; ATP concentration not specified in vendor datasheets |
Why This Matters
Procurement decisions for MET kinase assays requiring defined phosphorylation-state activity must account for the >10-fold potency differential between unphosphorylated and phosphorylated MET, a property explicitly quantified for c-Met-IN-16 but not for c-Met-IN-1 or c-Met-IN-2.
- [1] MedChemExpress. c-met-IN-1 (compound 16) Product Datasheet. CAS 2084836-84-8. View Source
- [2] Adooq. c-Met-IN-2 (Compound 14) Product Datasheet. View Source
